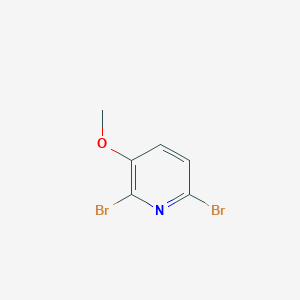
4-(Cyclopentylamino)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Cyclopentylamino)-3-nitrobenzoic acid, commonly known as CPAN, is a nitrobenzoic acid derivative that is widely studied in the fields of organic chemistry, biochemistry, and pharmacology. CPAN is a versatile compound that can be used in the synthesis of various organic compounds and has been used in various scientific research applications.
Scientific Research Applications
Influenza Virus Neuraminidase Inhibition
Nitrobenzoic acid derivatives have been designed as inhibitors for the influenza virus neuraminidase protein, demonstrating their potential in antiviral research. For example, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid has shown to crystallize as hydrogen-bonded dimers, which could be relevant for understanding the mechanism of action against viral proteins (Jedrzejas et al., 1995).
Thermal and Kinetic Studies
The thermal behavior and kinetics of nitrobenzoic acid salts, synthesized with different substituted alkanolamines, have been studied. These compounds offer insights into phase transformations and thermal stability, relevant for the development of new materials and chemical processes (Crisan et al., 2018).
Building Blocks for Heterocyclic Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, as a multireactive building block, facilitates the synthesis of various heterocyclic scaffolds. This application is crucial for drug discovery, highlighting the role of nitrobenzoic acids in generating diverse libraries of biologically active compounds (Křupková et al., 2013).
Antitumoral Agent Studies
Nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid have been investigated for their antitumoral activity. Stability and selectivity studies of such compounds are essential for developing new cancer therapies (de Freitas et al., 2014).
Electrochemical Synthesis
The electrochemical reduction of bifunctionalized o-nitrobenzoyl derivatives highlights the synthesis of quinoline derivatives, showing the versatility of nitrobenzoic acids in organic synthesis and electrochemistry (Hazard et al., 1988).
Mediated Electrochemical Processes
Studies on the mediated electrooxidation of 4-nitrotoluene into 4-nitrobenzoic acid contribute to understanding chemical processes that are safer and environmentally friendly, addressing the challenges in chemical manufacturing (Lapicque & Storck, 1985).
properties
IUPAC Name |
4-(cyclopentylamino)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)8-5-6-10(11(7-8)14(17)18)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIQZZBIZUJGQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)

![3H-Benzo[e]indole](/img/structure/B1312658.png)


![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)
![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)


